N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
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Overview
Description
N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a compound that can be synthesized through various methods, including the cyclocondensation of specific precursors, such as thiosemicarbazone and isatin extracted from Couroupita guianesis (Cannon Ball Tree) (Tripathi & Sonawane, 2013). These methods often involve refluxing in certain solvents, followed by acetylation processes.
Potential Applications in Anticancer Research
- Research into the derivatives of this compound has shown that these compounds can exhibit cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents (Abu‐Hashem & Al-Hussain, 2022). The efficacy of these compounds can be further enhanced through specific structural modifications.
Antimicrobial and Antibacterial Properties
- Some derivatives of this compound have been shown to possess antimicrobial properties, especially against certain Gram-positive and Gram-negative bacteria (Olomola, Bada, & Obafemi, 2009). This suggests their potential application in developing new antibacterial treatments.
Molecular Docking and Theoretical Studies
- Theoretical studies, including molecular docking, have been conducted on various derivatives of this compound, to understand their interaction mechanisms and potential biological targets. These studies help in rationalizing the design of new compounds with enhanced biological activities (Moustafa et al., 2020).
Corrosion Inhibition Properties
- Studies have also explored the use of thiadiazoline derivatives, closely related to this compound, in corrosion inhibition. These compounds have shown potential in protecting metals against corrosion, particularly in acidic environments, making them useful in industrial applications (Tiwari, Mitra, & Yadav, 2021).
Mechanism of Action
The indole nucleus is also found in many important synthetic drug molecules, which has led to its use in the treatment of various diseases . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores has made it an important heterocyclic compound with broad-spectrum biological activities .
Properties
IUPAC Name |
N-[4-acetyl-7'-methyl-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-8-7-11-18-19(14)25(13-12-17-9-5-4-6-10-17)20(29)22(18)26(16(3)28)24-21(30-22)23-15(2)27/h4-11H,12-13H2,1-3H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIROXFFZLQORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CCC4=CC=CC=C4)N(N=C(S3)NC(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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